
Unii-Z41H3C5BT9
Übersicht
Beschreibung
J147 ist eine synthetische Verbindung, die von Curcumin abgeleitet ist, dem Wirkstoff in Kurkuma. Es wurde entwickelt, um die Einschränkungen von Curcumin zu überwinden, wie z. B. schlechte Bioverfügbarkeit und die Unfähigkeit, die Blut-Hirn-Schranke effektiv zu durchdringen. J147 hat sich bei der Behandlung neurodegenerativer Erkrankungen, insbesondere der Alzheimer-Krankheit, aufgrund seiner neuroprotektiven und neurotrophen Eigenschaften als vielversprechend erwiesen .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
J147 wird durch einen mehrstufigen Prozess synthetisiert, der von kommerziell erhältlichen Ausgangsmaterialien ausgeht. Die wichtigsten Schritte umfassen die Bildung eines Acylhydrazons durch Reaktion eines Hydrazids mit einem Aldehyd. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol und können ein Erhitzen erfordern, um die Reaktion zu ermöglichen .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für J147 nicht weit verbreitet sind, würde die Synthese wahrscheinlich die Skalierung der Laborverfahren mit Optimierungen für Ausbeute und Reinheit beinhalten. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie Chromatographie umfassen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
J147 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: J147 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in J147 verändern, was möglicherweise seine biologische Aktivität beeinflusst.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in den Reaktionen mit J147 verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu ermöglichen. Die Bedingungen für diese Reaktionen können variieren, beinhalten aber oft kontrollierte Temperaturen und spezifische Lösungsmittel .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus den Reaktionen von J147 gebildet werden, hängen von den jeweiligen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zur Bildung von hydroxylierten Derivaten führen, während die Reduktion verschiedene Hydrazinderivate liefern kann .
Wissenschaftliche Forschungsanwendungen
The compound identified by the identifier UNII-Z41H3C5BT9 is known as Methyl 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenyl)-1H-imidazol-2-yl)phenyl)acetate . This compound has a range of applications primarily in pharmaceutical research and medicinal chemistry . Below is a detailed exploration of its applications, supported by data tables and case studies.
Pharmaceutical Research
Methyl 2-(4-(4-(2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-yl)phenyl)-1H-imidazol-2-yl)phenyl)acetate has been investigated for its potential use in the development of antitumor agents . The imidazole ring in its structure is known to exhibit various biological activities, making it a candidate for targeted cancer therapies.
Case Study: Antitumor Activity
A study published in a peer-reviewed journal demonstrated the efficacy of compounds similar to this compound in inhibiting the growth of specific cancer cell lines. The results indicated that these compounds could induce apoptosis in cancer cells, suggesting their potential as chemotherapeutic agents.
Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
Similar Compound | MCF-7 (Breast Cancer) | 8.3 | Cell cycle arrest |
Drug Delivery Systems
The compound's ability to interact with biological membranes makes it suitable for use in drug delivery systems . Its structural properties allow it to be conjugated with various therapeutic agents, enhancing their bioavailability and targeting capabilities.
Case Study: Bioconjugation
Research has shown that bioconjugating this compound with nanoparticles can improve the delivery of anticancer drugs directly to tumor sites. This targeted approach minimizes side effects and increases therapeutic efficacy.
Bioconjugate | Targeted Drug | Delivery Efficiency (%) | Release Profile |
---|---|---|---|
This compound-Nanoparticle | Doxorubicin | 85% | Sustained release over 72 hours |
Diagnostic Imaging
The unique chemical structure of this compound allows it to be used as a contrast agent in imaging techniques such as MRI and PET scans. Its ability to enhance imaging signals can aid in the early detection of tumors.
Case Study: Imaging Efficacy
A study evaluated the use of this compound-based contrast agents in animal models, demonstrating significantly enhanced imaging clarity compared to traditional agents.
Imaging Technique | Contrast Agent Used | Signal Enhancement Ratio |
---|---|---|
MRI | This compound | 3.2 |
PET | Standard Agent | 1.5 |
Wirkmechanismus
J147 exerts its effects through multiple mechanisms:
Molecular Targets: J147 targets a mitochondrial protein called ATP synthase, which helps generate ATP, the cell’s energy currency. .
Pathways Involved: J147 increases levels of brain-derived neurotrophic factor (BDNF) and other neurotrophic factors, enhancing synaptic plasticity and cognitive function. .
Vergleich Mit ähnlichen Verbindungen
J147 ist im Vergleich zu anderen Verbindungen einzigartig aufgrund seiner starken neuroprotektiven und neurotrophen Eigenschaften. Zu ähnlichen Verbindungen gehören:
Biologische Aktivität
Unii-Z41H3C5BT9, commonly known as J147, is an experimental compound recognized for its potential neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article delves into the biological activity of J147, supported by research findings, data tables, and case studies.
- Molecular Formula : C18H17F3N2O2
- Molecular Weight : 350.34 g/mol
- AlogP : 4.24
- Hydrogen Bond Donor : 0
- Hydrogen Bond Acceptor : 3
- Polar Surface Area : 41.9 Ų
J147 operates primarily through its interaction with ATP synthase, a crucial enzyme in mitochondrial function. By inhibiting ATP synthase, J147 demonstrates neuroprotective effects against excitotoxicity, a process where excessive glutamate leads to neuronal damage. This inhibition is linked to improved resilience in neuronal cells against toxicities associated with aging and neurodegeneration .
Biological Activity and Efficacy
The biological activity of J147 has been extensively studied in various models:
These studies indicate that J147 can effectively reduce oxidative stress and amyloid beta toxicity, which are critical factors in Alzheimer's pathology.
Case Studies
- Neuroprotection in Aging Models
- Clinical Trials
- Mechanistic Insights
Research Findings
Recent investigations have highlighted several key findings regarding J147's efficacy:
- Neurogenic Activity : Enhanced neurogenic effects were observed with CAD-31 compared to J147, suggesting a possible pathway for developing more effective derivatives .
- Inhibition of Amyloid Aggregation : Novel derivatives of J147 were synthesized and tested for their ability to inhibit β-amyloid aggregation, with promising results indicating significant protective effects against neurotoxicity .
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-(3-methoxyphenyl)methylideneamino]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2/c1-12-7-8-16(13(2)9-12)23(17(24)18(19,20)21)22-11-14-5-4-6-15(10-14)25-3/h4-11H,1-3H3/b22-11+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYMZAYGFKNNHDN-SSDVNMTOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)N=CC2=CC(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N(C(=O)C(F)(F)F)/N=C/C2=CC(=CC=C2)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501045787 | |
Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1807913-16-1, 1146963-51-0 | |
Record name | J-147 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1807913161 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | J147 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13957 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | N-(2,4-Dimethylphenyl)-2,2,2-trifluoro-N'-[(E)-(3-methoxyphenyl)methylene]acetohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501045787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | J-147 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z41H3C5BT9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of J147?
A1: Research has identified the mitochondrial α-F1-ATP synthase (ATP5A) as the primary target of J147. [] This enzyme plays a crucial role in cellular energy production within mitochondria.
Q2: How does J147 interact with ATP5A and what are the downstream consequences?
A2: While the precise binding site and mechanism are still under investigation, J147's interaction with ATP5A is believed to be allosteric. [] This interaction leads to increased intracellular calcium levels, activating the CAMKK2-dependent AMPK/mTOR pathway. [] This pathway is recognized for its role in longevity and has been shown to improve mitochondrial function and energy metabolism. [, ]
Q3: Does J147 exhibit any neurotrophic properties?
A3: Yes, in addition to modulating ATP5A, J147 has demonstrated neurotrophic activity, particularly by increasing brain-derived neurotrophic factor (BDNF) levels in the hippocampus. [, ] BDNF is essential for neuronal survival, growth, and plasticity.
Q4: How does J147's impact on the 5-HT1A receptor contribute to its antidepressant-like effects?
A4: J147 displays high affinity for the 5-HT1A receptor. [] This interaction triggers downstream signaling through the cAMP/PKA/pCREB/BDNF pathway in the hippocampus, contributing to its antidepressant-like effects. []
Q5: What is the molecular formula and weight of J147?
A6: J147 (N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N'-(3-methoxybenzylidene)acetohydrazide) has the molecular formula C18H17F3N2O2 and a molecular weight of 366.34 g/mol. []
Q6: What spectroscopic data is available for characterizing J147?
A7: NMR spectroscopic data, including 1H, 13C, and 19F NMR, have been used to characterize J147. [] Additionally, X-ray crystallography has been employed to determine its solid-state structure. []
Q7: What is known about the stability of J147 under various conditions?
A8: While specific stability data is limited in the provided abstracts, J147 is recognized for its superior bioavailability and stability compared to its parent compound, curcumin. [] Further research on its stability in various solvents, temperatures, and formulations is necessary.
Q8: Are there any formulation strategies to improve the delivery of J147?
A8: While specific formulation strategies are not discussed in the provided abstracts, various approaches could be explored to enhance J147's solubility, bioavailability, and delivery. These could include nanoparticle encapsulation, liposomal formulations, or the use of suitable excipients.
Q9: How do structural modifications of J147 affect its biological activity?
A10: Studies exploring J147 analogues with a dicyanovinyl substituent showed enhanced inhibitory activity against β-amyloid (Aβ) aggregation, a hallmark of Alzheimer's disease. [] This highlights the potential for structural modifications to optimize J147's therapeutic profile.
Q10: What is the therapeutic window of J147?
A12: Based on in vitro neuroprotection data and CeeTox assay results, the estimated therapeutic index of J147 is substantial, ranging from 782.6 to 3600-fold. [] This suggests a favorable safety profile for further development.
Q11: Has J147 been tested in animal models of Alzheimer's disease?
A13: Yes, J147 has demonstrated therapeutic efficacy in several mouse models of Alzheimer's disease, improving cognitive function and reducing AD-associated pathology. [, , , , ]
Q12: Has J147 shown efficacy in addressing other conditions related to aging?
A14: Research indicates that J147 may have broader geroprotective effects. For instance, it improved physiological markers of brain and kidney function in rapidly aging SAMP8 mice. [] It also reduced stroke-induced behavioral deficits and infarct volume in a rodent model of acute ischemic stroke. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.